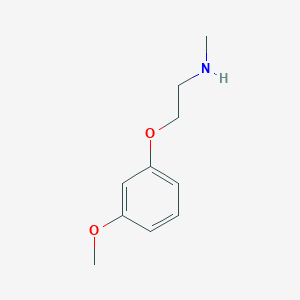

2-(3-Methoxyphenoxy)-N-methylethanamine

Description

Contextualization within Phenoxyethylamine Class Research

Phenoxyethylamine and its derivatives represent a class of organic compounds that have garnered significant attention in medicinal chemistry. This structural motif is a key component in a variety of biologically active molecules. Research into this class has explored a wide range of potential therapeutic areas, including cardiovascular and neurological disorders. The core structure, consisting of a phenoxy group linked by an ethylamine (B1201723) side chain, provides a versatile scaffold for chemical modification to modulate pharmacological activity.

Significance of the 2-(3-Methoxyphenoxy)-N-methylethanamine Scaffold in Medicinal Chemistry Research

Overview of Prior Research Directions on the Compound

A thorough review of scientific databases and patent literature indicates a lack of specific and in-depth research focused solely on this compound. While its synthesis may be inferred from general methods for related compounds, detailed investigations into its pharmacological profile, mechanism of action, and potential therapeutic uses are not documented. The available information is largely limited to its identification as a chemical entity available for research purposes from various suppliers. alfa-chemistry.comsigmaaldrich.com This contrasts with related compounds in the phenoxyethylamine class, for which numerous studies and patents exist, detailing their synthesis, biological evaluation, and application as precursors for active pharmaceutical ingredients. justia.com The current body of scientific knowledge presents a clear gap in the understanding of the specific properties and potential of this compound, marking it as an area ripe for future investigation.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenoxy)-N-methylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-11-6-7-13-10-5-3-4-9(8-10)12-2/h3-5,8,11H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEHBTUHIYEAQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC1=CC=CC(=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591545 | |

| Record name | 2-(3-Methoxyphenoxy)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120998-52-9 | |

| Record name | 2-(3-Methoxyphenoxy)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 3 Methoxyphenoxy N Methylethanamine and Its Analogues

Strategic Approaches to the Synthesis of 2-(3-Methoxyphenoxy)-N-methylethanamine

The construction of the this compound molecule requires a strategic assembly of its core components: the 3-methoxyphenol (B1666288) ring, the ethylamine (B1201723) linker, and the N-methyl group.

The synthesis of this compound and its isomers is typically achieved through multi-step sequences that begin with readily available precursors. A common strategy, adapted from the synthesis of analogous compounds like 2-(2-methoxyphenoxy) ethylamine, involves the initial formation of a phenoxyethanol (B1677644) intermediate. google.com

A plausible synthetic pathway can be outlined as follows:

Etherification: The synthesis commences with the reaction of 3-methoxyphenol with a two-carbon electrophile, such as ethylene (B1197577) oxide or a 2-haloethanol, to form the intermediate 2-(3-methoxyphenoxy)ethanol.

Halogenation: The hydroxyl group of the resulting phenoxyethanol is then converted into a better leaving group, typically a halide. This is often accomplished by reacting the alcohol with a chlorinating agent like thionyl chloride to yield 2-(3-methoxyphenoxy)chloroethane.

Amination: The final step involves the nucleophilic substitution of the chloride by N-methylamine to furnish the target compound, this compound.

Alternative amination strategies have also been employed for similar structures, such as the Gabriel synthesis, which involves reacting the halo-intermediate with potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis to yield the primary amine, which can then be methylated. google.com Another approach involves the reduction of an intermediate nitrile, such as reacting guaiacol (B22219) with bromo-acetonitrile, followed by reduction with a powerful reducing agent like Lithium aluminum hydride (LiAlH₄). google.com

While this compound is an aryl alkyl ether, the formation of the diaryl ether linkage is a crucial reaction in the synthesis of many of its more complex, biologically active analogues. nih.gov The construction of this C-O bond between two aromatic rings is often challenging and has been the subject of extensive methodological development. researchgate.net Key strategies include metal-catalyzed cross-coupling reactions. researchgate.net

The Ullmann condensation, traditionally a copper-catalyzed reaction between an aryl halide and a phenol, is a classic method for diaryl ether synthesis. nih.govorganic-chemistry.org Modern variations have improved the harsh reaction conditions previously required, utilizing ligands and nano-sized metal catalysts to facilitate the reaction under milder conditions. nih.govorganic-chemistry.org Palladium-catalyzed methods, such as the Buchwald-Hartwig amination protocol adapted for C-O bond formation, have also become powerful tools for synthesizing diaryl ethers, offering high yields and broad substrate scope. organic-chemistry.orgyoutube.com

Below is a table summarizing various catalytic systems used for diaryl ether formation.

| Coupling Reaction | Catalyst | Ligand (if applicable) | Base | Typical Substrates |

| Ullmann Coupling | CuI | N,N-dimethylglycine | K₂CO₃ | Aryl Iodides/Bromides, Phenols |

| Chan-Lam Coupling | Cu(OAc)₂ | Tertiary Amine (e.g., Et₃N) | - | Arylboronic Acids, Phenols |

| Buchwald-Hartwig | Pd(OAc)₂ | N-Heterocyclic Carbene (NHC) | NaH | Aryl Halides, Phenols |

Exploration of Diverse Chemical Reaction Pathways in Related Structures

The chemical reactivity of this compound and its analogues is dictated by its constituent functional groups: the secondary amine, the ether linkage, and the substituted aromatic ring.

The functional groups within phenoxy-ethanamine structures present multiple sites for oxidation and reduction reactions.

Oxidation: The secondary amine can be oxidized, and the molecule as a whole can be subject to oxidation by strong oxidizing agents like potassium permanganate. ucr.edu The ether linkage is generally stable, but the benzylic-like carbon atom (the carbon adjacent to the phenoxy oxygen) could be susceptible to oxidation under certain conditions. The oxidation of amines can be complex, potentially leading to N-oxides or, with more vigorous reagents, cleavage of C-N bonds. dtic.mil

Reduction: The aromatic ring can be reduced to a cyclohexane (B81311) ring via catalytic hydrogenation under high pressure and temperature, although this is a high-energy process. docbrown.info More commonly, reduction reactions in related synthetic pathways target other functional groups. For instance, if a nitro group were present on the aromatic ring as part of an analogue's synthesis, it could be readily reduced to an amino group using reagents like H₂/Pd or Sn/HCl. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce functionalities like amides or esters that might be present in more complex precursors.

The benzene (B151609) ring in this compound is activated towards electrophilic aromatic substitution (EAS) by two electron-donating groups: the methoxy (B1213986) group (-OCH₃) and the 2-(N-methylethanamino)oxy group (-OCH₂CH₂NHCH₃).

Both the methoxy group and the larger ether-amine substituent are ortho-, para-directing. numberanalytics.com The methoxy group is a strong activator. The directing effects of the two groups would need to be considered in any substitution reaction. The positions ortho and para to the methoxy group are C2, C4, and C6. The position para to the ether linkage (C4) is occupied by the methoxy group. Therefore, electrophilic attack would be directed primarily to the C2, C4, and C6 positions, with the precise outcome depending on steric hindrance and the relative activating strength of the two substituents.

Nucleophilic aromatic substitution (SNAr) is a key method for forming aryl ether and aryl amine bonds, particularly when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), ortho or para to a leaving group (e.g., a halogen). numberanalytics.comacs.org

The mechanism involves a two-step process:

Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. numberanalytics.com

Elimination: The leaving group departs, restoring the aromaticity of the ring.

This methodology is highly valuable for synthesizing analogues of this compound. For example, reacting 4-chloronitrobenzene with an N-methyl-ethanolamine derivative could form a C-N bond via SNAr. rsc.orgrsc.org Alternatively, reacting a nitrophenol with a suitable halo-ethylamine could form the C-O ether bond. acs.org The reactivity in SNAr reactions is significantly influenced by the solvent, with polar aprotic solvents like DMSO often leading to higher reaction rates compared to nonpolar solvents. rsc.orgrsc.org

The following table provides examples of SNAr reaction conditions.

| Aryl Substrate | Nucleophile | Conditions | Product Type |

| 4-Chloronitrobenzene | Arylamine N-anions | DMSO or Toluene | Diaryl Amines |

| Fluorinated Aromatics | Carbohydrate Alcohols | KHMDS, 0 °C to rt | Carbohydrate-Aryl Ethers |

Stereoselective Synthesis and Chiral Resolution Research in Analogues

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the ability to synthesize and separate specific stereoisomers of this compound analogues is of paramount importance. Research in this area has focused on both the direct synthesis of single enantiomers (stereoselective synthesis) and the separation of racemic mixtures (chiral resolution).

A significant approach to obtaining enantiomerically pure analogues is through chiral resolution using high-performance liquid chromatography (HPLC). Specialized chiral stationary phases (CSPs) are employed to differentiate between enantiomers. For instance, a liquid chromatographic CSP based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid has been successfully used for the resolution of methoxyphenamine, an analogue of the target compound. wikipedia.org The effectiveness of this separation is based on the differential interactions of the enantiomers with the chiral selector of the CSP. In the case of methoxyphenamine, the N-methyl group and the methoxyphenyl group were identified as crucial structural components for achieving successful chiral separation on this specific CSP. wikipedia.org

The separation efficiency in chiral HPLC is quantified by the separation factor (α) and the resolution (Rs). A higher separation factor indicates a greater difference in the retention times of the two enantiomers, while a higher resolution value signifies a better-defined separation between the two peaks. For the resolution of methoxyphenamine, a CSP with N-CH3 amide connecting groups showed a significant improvement in both separation factor and resolution compared to a CSP with N-H amide connecting groups, highlighting the impact of the stationary phase's chemical structure on chiral recognition. wikipedia.org

| Chiral Stationary Phase Connecting Group | Separation Factor (α) | Resolution (Rs) |

|---|---|---|

| N-H amide | 1.09 | 1.55 |

| N-CH3 amide | 1.42 | 4.22 |

Beyond chromatographic methods, asymmetric synthesis strategies are employed to directly produce enantiomerically enriched compounds. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a chemical reaction. For analogues of this compound, this could involve the asymmetric reduction of a ketone precursor or the enantioselective opening of an epoxide. While specific examples for the direct asymmetric synthesis of this compound are not extensively detailed in the literature, the principles of asymmetric synthesis are widely applied to structurally similar phenoxyethanamine derivatives.

Development of Novel Synthetic Strategies for this compound Derivatives

The development of novel synthetic strategies for this compound and its derivatives has been driven by the need for more efficient, versatile, and scalable routes to these compounds. Modern organic synthesis has provided powerful tools, such as transition metal-catalyzed cross-coupling reactions, which have largely superseded classical methods.

One of the most significant advancements in the synthesis of aryl amines and aryl ethers is the advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. This reaction allows for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds under relatively mild conditions and with high functional group tolerance. The synthesis of this compound derivatives can be envisioned through two key Buchwald-Hartwig disconnections: the formation of the phenoxy ether bond or the formation of the N-methyl amine bond.

The Buchwald-Hartwig amination typically employs a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand. The choice of ligand is critical to the success of the reaction and has been the subject of extensive research. The development of bidentate phosphine ligands, such as BINAP and DPPF, was a significant step forward, enabling the efficient coupling of a wider range of substrates, including primary amines. wikipedia.org

Another important modern synthetic method applicable to the synthesis of these compounds is the Ullmann condensation. Traditionally, this copper-catalyzed reaction required harsh conditions, such as high temperatures. However, modern iterations of the Ullmann condensation utilize soluble copper catalysts with supporting ligands, allowing the reaction to proceed under much milder conditions. wikipedia.org This reaction is particularly well-suited for the formation of the aryl ether linkage in this compound derivatives. The reaction involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base.

| Methodology | Catalyst | Typical Reaction Conditions | Advantages of Modern Method |

|---|---|---|---|

| Classical Nucleophilic Aromatic Substitution | None or Copper (Stoichiometric) | High temperatures, harsh reagents | - |

| Buchwald-Hartwig Amination | Palladium with phosphine ligands | Mild temperatures, broad substrate scope | Higher yields, greater functional group tolerance, milder conditions |

| Ullmann Condensation (Modern) | Soluble copper catalysts with ligands | Milder temperatures compared to classical method | Improved yields and substrate scope, avoids stoichiometric copper |

These novel strategies offer significant advantages over classical methods, such as nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope. The ability to use a wide range of starting materials and tolerate various functional groups makes these modern methods highly versatile for creating libraries of this compound derivatives for structure-activity relationship (SAR) studies.

Radiosynthesis Techniques for Labeled Analogues (e.g., O-[(11)C]Methylation)

Radiolabeled analogues of this compound are invaluable tools for in vivo imaging techniques such as Positron Emission Tomography (PET). PET imaging allows for the non-invasive study of biological processes and the quantification of receptor density and drug occupancy in the brain. The short-lived positron-emitting isotope carbon-11 (B1219553) (¹¹C) is frequently used for this purpose.

A common method for introducing ¹¹C into a molecule is through methylation, using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) as the radiolabeling agent. For analogues of this compound, the methoxy group on the phenyl ring is an ideal target for O-[¹¹C]methylation. This involves the reaction of a desmethyl precursor (a hydroxyphenoxy derivative) with the ¹¹C-methylating agent.

The radiosynthesis is typically a rapid, multi-step process that must be completed within a short timeframe due to the 20.4-minute half-life of ¹¹C. The synthesis of a ¹¹C-labeled analogue would generally involve the following steps:

Production of [¹¹C]CH₄: Carbon-11 is produced as [¹¹C]CO₂ in a cyclotron and then converted to [¹¹C]CH₄.

Synthesis of [¹¹C]CH₃I: The [¹¹C]CH₄ is then converted to [¹¹C]CH₃I.

Radiolabeling Reaction: The desmethyl precursor of the target analogue is reacted with [¹¹C]CH₃I in the presence of a base to facilitate the O-methylation.

Purification and Formulation: The final radiolabeled compound is rapidly purified using HPLC and formulated for injection.

The choice of precursor and reaction conditions is critical for achieving high radiochemical yield and specific activity. For O-[¹¹C]methylation, a common precursor would be the corresponding hydroxyphenoxy-N-methylethanamine derivative. The reaction is typically carried out in a polar aprotic solvent, and a suitable base is used to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile.

| Parameter | Typical Reagent/Condition |

|---|---|

| Radiolabeling Agent | [¹¹C]CH₃I or [¹¹C]CH₃OTf |

| Precursor | Corresponding hydroxyphenoxy derivative |

| Solvent | Polar aprotic (e.g., DMF, DMSO) |

| Base | NaOH, K₂CO₃, or other suitable base |

| Reaction Time | Typically a few minutes |

| Purification | High-Performance Liquid Chromatography (HPLC) |

The development of efficient radiosynthesis techniques is crucial for the preclinical and clinical evaluation of novel PET radioligands based on the this compound scaffold.

Structure Activity Relationship Sar Investigations of 2 3 Methoxyphenoxy N Methylethanamine and Its Analogues

Positional Methoxy (B1213986) Group Effects on Receptor Interactions

The position of the methoxy group on the phenoxy ring of phenoxyethylamine derivatives is a critical determinant of their receptor interaction profiles. Studies on related compounds, such as aryl-substituted amphetamines and phenethylamines, have highlighted the importance of the substitution pattern for biological activity. For instance, a 2,4,5-trimethoxy arrangement on the aryl ring has been shown to be a key feature for potent activity at certain receptors. nih.gov

In the context of N-benzylphenethylamines (NBOMes), which share a structural relationship with the target compound, the position of the methoxy group on the N-benzyl moiety significantly impacts activity. Moving the methoxy group from the 2-position to the 3- or 4-position has been observed to cause a substantial decrease in activity at the mu-opioid receptor (MOR). researchgate.net While this finding is on a different part of the molecule and a different receptor, it underscores the sensitivity of receptor interactions to the spatial location of the methoxy substituent.

The methoxy group itself is a prevalent feature in many approved drugs, valued for its ability to influence ligand-target binding, improve physicochemical properties, and favorably modulate ADME (absorption, distribution, metabolism, and excretion) parameters. nih.gov Its electronic and steric properties can dictate the orientation of the molecule within a receptor binding pocket. The effects of the number and position of methoxy substituents have been shown to significantly influence the properties of various chemical scaffolds. researchgate.net

While direct SAR data on the positional isomers of the methoxy group on the phenoxy ring of 2-(3-Methoxyphenoxy)-N-methylethanamine is not extensively detailed in the provided search results, the established principles from related compound series strongly suggest that the ortho, meta, and para positions would confer distinct pharmacological profiles due to altered electronic and steric interactions with the receptor.

N-Substitution Impact on Biological Activity Profiles

The substituent on the nitrogen atom of the ethylamine (B1201723) side chain plays a pivotal role in defining the biological activity of phenoxyethylamine analogues. A foundational observation in related phenethylamine (B48288) classes is the dramatic effect of N-benzyl substitution. The addition of an N-benzyl group to phenethylamine hallucinogens, creating the NBOMe class, leads to a marked increase in 5-HT₂ₐ receptor binding affinity and potency. nih.govnih.gov This enhancement is particularly pronounced for phenethylamines that initially display modest affinities. nih.gov

Specifically, the addition of an N-(2-methoxy)benzyl group can increase affinity for the 5-HT₂ₐ receptor by as much as 190-fold, while also conferring high selectivity over 5-HT₁ₐ receptors. europeanreview.org The N-benzyl moiety itself introduces new possibilities for SAR, with substituents on this benzyl (B1604629) ring also modulating activity. researchgate.net For example, in a series of N-substituted isosteviol-based 1,3-aminoalcohols, an N-benzyl substitution was found to be advantageous for their antiproliferative activity. mdpi.com

The nature of the N-substituent, whether it be a simple alkyl group or a more complex arylmethyl group, can drastically alter the compound's pharmacological profile. In a study of dibenzo[c,h] nih.govnih.gov-naphthyridines, the type of N-alkyl substituents (e.g., N-methyl-N-ethyl vs. N-methyl-N-propargyl) had a significant impact on topoisomerase I-targeting activity. nih.gov Generally, larger or more complex N-substituents can introduce additional binding interactions or steric hindrance, thereby modifying receptor affinity and selectivity.

| Base Compound | N-Substituent | Effect on 5-HT₂ₐ Receptor Affinity |

| Phenethylamine | -H | Baseline Affinity |

| Phenethylamine | -Benzyl | Marked Increase |

| 2C-H | -H | Modest Affinity |

| 2C-H | - (2-methoxy)benzyl | 190-fold Increase |

| 2C-H | - (2-hydroxy)benzyl | 82-fold Increase |

This table illustrates the general impact of N-substitution on 5-HT₂ₐ receptor affinity based on findings from related phenethylamine series. nih.goveuropeanreview.org

Phenyl Ring Substituent Effects on Target Affinity and Selectivity

Substituents on the phenyl ring of the phenoxy moiety are key modulators of target affinity and selectivity. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the interaction of the molecule with its biological target. mdpi.com

In studies of analogous compounds like 2-aryl-2-fluoro-cyclopropylamines, which are monoamine oxidase (MAO) inhibitors, a clear SAR has been established. For the trans-isomers, electron-withdrawing para-substituents such as chloro or fluoro groups increased the potency of MAO-A inhibition. Conversely, electron-donating groups like methyl or methoxy had little to no influence on this activity. nih.gov Aromatic ring substitution in this series had a minimal effect on the inhibition of MAO-B. nih.gov In a related study on tyramine (B21549) oxidase inhibition, electron-donating substituents on the phenyl ring were found to increase the inhibitory potency, while electron-withdrawing groups decreased it. nih.gov

The electronic effects of substituents can influence the electron density of the entire aromatic system, which in turn affects interactions with key residues in the receptor binding pocket. mdpi.com For example, the presence of a cyano group (an electron-withdrawing group) on a phenyl ring can alter the electron density in a way that forces a different binding pose compared to an unsubstituted analogue. mdpi.com The introduction of electron-donating groups can increase the basicity and nucleophilicity of nearby atoms, potentially enhancing interactions with the receptor. nih.gov

The position of the substituent also matters. In a study of YC-1 analogues, only fluoro or cyano substitution at the ortho position of a benzene (B151609) ring led to better inhibitory activity, while substitution at the meta or para position reduced it. nih.gov This highlights the interplay between electronic effects and steric factors in determining biological activity.

| Phenyl Ring Substituent Type | General Effect on Activity (Example Systems) |

| Electron-Withdrawing (e.g., -Cl, -F, -CN) | Increased MAO-A inhibition in trans-cyclopropylamines. nih.gov |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Increased tyramine oxidase inhibition in cyclopropylamines. nih.gov |

| No Substituent | Baseline activity. |

This table summarizes the general trends observed for phenyl ring substituents in related amine structures.

Scaffold Modifications and Their Influence on Pharmacological Profiles

Modifying the core scaffold of this compound leads to significant changes in pharmacological profiles, as demonstrated by the development of complex molecules like Carvedilol, the NBOMe series, and derivatives containing dioxane ring systems.

Carvedilol Analogs: Carvedilol is a well-known cardiovascular drug that incorporates a 2-(2-methoxyphenoxy)ethylamine (B47019) moiety into a larger carbazole (B46965) structure. researchgate.net This scaffold modification results in a compound with a dual mechanism of action: non-selective beta-adrenoceptor antagonism and alpha-1 adrenergic blockade, which leads to vasodilation. nih.govnih.gov The combination of the phenoxyethylamine class of structures with the carbazole group creates a balanced ratio of beta-blocking and vasodilating properties. nih.gov The synthesis of Carvedilol often involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine, highlighting the integration of the core phenoxyethylamine scaffold into a more complex and rigid system. jetir.org

NBOMe Derivatives: The NBOMe (N-benzylphenethylamine) series represents a significant modification to the nitrogen substituent of the phenethylamine core. The addition of a bulky N-(2-methoxy)benzyl group dramatically increases the affinity and potency at the serotonin (B10506) 5-HT₂ₐ receptor, transforming parent compounds into highly potent agonists. nih.goveuropeanreview.org This modification underscores the importance of the N-substituent in optimizing receptor interactions. The NBOMe scaffold has proven to be a valuable tool in neuroscience research, with some derivatives being developed as ligands for positron emission tomography (PET) imaging of 5-HT₂ₐ receptors in the brain. europeanreview.org

Dioxane Ring Systems: The incorporation of phenoxy-like structures into heterocyclic systems such as 1,3-dioxanes has been explored to develop new therapeutic agents. For instance, novel 2,2-diphenyl-1,3-dioxane derivatives have been synthesized and investigated as modulators of multidrug resistance (MDR) in cancer cells. nih.gov In these structures, the aromatic core, which can be analogous to the phenoxy group, is part of a more rigid dioxane ring system. This modification allows for the systematic variation of the aromatic core, a linker, and a basic moiety to optimize the structure for interaction with targets like P-glycoprotein, thereby reversing drug resistance. nih.gov

Comparative SAR Studies with Related Phenoxyethylamine Derivatives

Comparative structure-activity relationship (SAR) studies are essential for contextualizing the pharmacological properties of this compound and its analogues relative to other structurally related classes of compounds.

When comparing phenethylamines to tryptamines, another major class of serotonin receptor agonists, SAR studies have shown that phenethylamines generally possess a higher affinity for the 5-HT₂ₐ receptor. nih.gov This suggests that the phenoxyethylamine scaffold may be inherently more suited for binding to this particular receptor subtype compared to the indole-containing structure of tryptamines.

Within the broader class of phenoxyalkylamines, modifications to the linker and the aromatic system have been explored. For example, a series of phenoxyalkyl-1,3,5-triazine derivatives were synthesized and evaluated as ligands for the 5-HT₆ receptor. In this series, replacing the ether oxygen with sulfur (a thioether) was found to be beneficial for increasing both affinity and antagonistic action at the 5-HT₆ receptor. nih.gov This indicates that the nature of the atom connecting the alkyl chain to the phenyl ring is a key determinant of activity and selectivity.

Further comparative studies on 1-alkyl-2-phenylethylamine derivatives designed from a lead compound, N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine (NE-100), have provided insights into the role of various structural components. The SAR suggested that an alkyl group on the carbon at the 1-position of the ethylamine chain could functionally mimic one of the propyl groups on the nitrogen of the lead compound, leading to potent and selective sigma-1 receptor ligands. nih.gov These comparative analyses across different but related series are crucial for identifying the structural features that confer affinity and selectivity for specific biological targets.

Based on a comprehensive search of available scientific literature, there is currently insufficient public data to generate a detailed article on the mechanistic elucidation and biological target profiling of This compound that adheres to the specific structure and subsections requested.

The provided outline presumes the existence of specific research findings, such as receptor binding affinities and enzyme modulation data, for this particular compound. However, searches have not yielded specific studies that have characterized the interactions of this compound with the following targets:

β-Adrenergic Receptors

Serotonin Receptors (e.g., 5-HT1A)

Dopamine (B1211576) Receptors (e.g., D2-like, D4)

Cannabinoid Receptor (CB1)

Transient Receptor Potential Melastatin 8 (TRPM8)

Specific enzymes

While data exists for structurally related compounds, such as the positional isomer 2-(2-Methoxyphenoxy)-N-methylethanamine or other phenoxy-amine derivatives like Nisoxetine, substituting this information would not be scientifically accurate for the specific compound and would violate the instruction to focus solely on this compound.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly follows the requested outline at this time. Further experimental research would be required to elucidate the pharmacological profile of this compound.

Mechanistic Elucidation and Biological Target Profiling of 2 3 Methoxyphenoxy N Methylethanamine

Signal Transduction Pathway Investigations

Currently, there is a notable absence of direct research investigating the specific signal transduction pathways modulated by 2-(3-Methoxyphenoxy)-N-methylethanamine. The scientific literature lacks studies that definitively link this compound to the activation or inhibition of intracellular signaling cascades. Elucidating these pathways is a critical next step in understanding the compound's broader physiological effects. Future research should focus on examining its impact on well-established signaling pathways, such as those involving G-protein coupled receptors, receptor tyrosine kinases, and downstream effectors like protein kinase A (PKA), protein kinase C (PKC), and the mitogen-activated protein kinase (MAPK) cascades. Such investigations would provide crucial insights into the molecular mechanisms underlying its potential pharmacological activities.

Identification of Specific Biological Targets

While direct binding studies of this compound to specific biological targets are not yet available in the published literature, its structural characteristics suggest potential interactions with several key proteins. The following sections explore the hypothetical engagement of this compound with Choline (B1196258) Transporter 1 (CHT1), Leucine-Rich Repeat Kinase 2 (LRRK2), and Cytoskeleton-Linking Membrane Protein (CLIMP-63) based on the known functions of these targets and the chemical nature of the compound.

Choline Transporter 1 (CHT1)

The high-affinity choline transporter 1 (CHT1) is a critical component of cholinergic neurotransmission, responsible for the reuptake of choline into presynaptic neurons for the synthesis of acetylcholine. Given the structural similarity of this compound to known ligands of monoamine transporters, it is plausible that it could interact with CHT1. However, no experimental data currently exists to confirm this hypothesis. Future studies employing radioligand binding assays or functional uptake assays would be necessary to determine if this compound acts as a substrate, inhibitor, or modulator of CHT1 activity.

Leucine-Rich Repeat Kinase 2 (LRRK2)

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multidomain protein implicated in various cellular processes, and mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease. The kinase domain of LRRK2 is a prominent target for therapeutic intervention. While there is no direct evidence of this compound binding to LRRK2, the presence of a methoxyphenyl group is a feature found in some small molecule kinase inhibitors. Investigating whether this compound can modulate LRRK2 kinase activity, either directly or allosterically, would be a valuable area of future research, potentially linking it to pathways relevant to neurodegenerative diseases.

Cytoskeleton-Linking Membrane Protein (CLIMP-63)

Cytoskeleton-Linking Membrane Protein (CLIMP-63), also known as CKAP4, is an integral membrane protein of the endoplasmic reticulum (ER) that plays a role in ER morphology and its interaction with the microtubule cytoskeleton. While CLIMP-63 is not a traditional drug target, its function in maintaining cellular architecture is vital. There is currently no scientific basis to suggest a direct interaction between this compound and CLIMP-63. However, compounds that affect membrane properties or cytoskeletal dynamics could indirectly influence the function of CLIMP-63. Research in this area would be highly speculative without initial screening data.

Mechanistic Insights from Chemical Degradation Studies of Related Compounds

The study of chemical degradation pathways of structurally related compounds can provide valuable insights into the potential metabolic fate and reactive intermediates of this compound. While specific degradation studies on this compound are not available, general principles of drug metabolism can be applied.

The methoxy (B1213986) group on the phenoxy ring is a likely site for enzymatic modification. O-demethylation, a common metabolic reaction catalyzed by cytochrome P450 enzymes, would yield a hydroxylated metabolite. This process can alter the compound's polarity, solubility, and biological activity.

The N-methyl group is also susceptible to metabolic transformation. N-demethylation would result in the corresponding primary amine, potentially changing its interaction with biological targets. Furthermore, the ether linkage could be a site of enzymatic cleavage, although this is generally a less common metabolic pathway for this type of structure.

Advanced Analytical Methodologies in the Research of 2 3 Methoxyphenoxy N Methylethanamine

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool in chemical analysis, providing the means to separate components of a mixture for purification and quantification. For 2-(3-Methoxyphenoxy)-N-methylethanamine, various chromatographic techniques are essential for achieving high levels of purity and for accurate assessment.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are fundamental for determining the purity of this compound. These techniques separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

In a typical analysis, a reversed-phase C18 column is used, where the stationary phase is nonpolar. The mobile phase often consists of a mixture of an aqueous solvent (like water with a modifier such as formic acid to improve peak shape) and an organic solvent (commonly acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to ensure the efficient separation of the target compound from any impurities. The basic nature of the amine in this compound makes a C18 column a suitable choice, providing good retention and separation from nonpolar and polar impurities. UPLC, utilizing smaller particle sizes in the column, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.

Table 1: Illustrative HPLC/UPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 10% to 90% B over 6 minutes |

| Detection | UV at 210 nm and 274 nm; Mass Spectrometry (MS) |

| Injection Volume | 1-5 µL |

Preparative Chromatography for Compound Isolation

When a pure sample of this compound is required in larger quantities for further research, preparative chromatography is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns with greater loading capacities to isolate and collect the compound of interest.

The goal of preparative HPLC is not just to analyze the sample but to purify it. Fractions of the eluent are collected as they exit the column. The fractions containing the pure compound, as determined by a detector (typically UV-Vis), are then combined. The solvent is subsequently removed, usually by evaporation, to yield the purified this compound as a solid or oil. This method is crucial for obtaining reference standards and for biological or further synthetic applications where high purity is paramount.

Solid-Phase Extraction (SPE) Techniques for Purification

Solid-Phase Extraction (SPE) is a sample preparation technique used for the cleanup and concentration of an analyte from a complex matrix before further analysis. researchgate.net It is a form of digital (step-wise) chromatography designed to isolate specific compounds from a solution. nih.gov For this compound, which contains a secondary amine group, a cation-exchange SPE sorbent can be highly effective.

The general SPE protocol involves four main steps:

Conditioning: The sorbent within the SPE cartridge is activated with a solvent like methanol, followed by an equilibration step with a solution similar to the sample matrix (e.g., water or a buffer).

Loading: The sample solution containing this compound is passed through the cartridge. The compound, being basic, will be retained by the cation-exchange sorbent.

Washing: The cartridge is washed with a solvent designed to remove neutral and acidic impurities while the target compound remains bound to the sorbent.

Elution: A final solvent, often containing a base like ammonium (B1175870) hydroxide (B78521) mixed with an organic solvent, is used to disrupt the interaction between the compound and the sorbent, eluting the purified this compound. This technique is particularly useful for purifying the compound from reaction byproducts or extracting it from biological fluids. nih.gov

Spectroscopic Techniques for Structural Elucidation and Characterization

Once a compound is purified, spectroscopic methods are employed to confirm its chemical structure. These techniques probe the interaction of molecules with electromagnetic radiation to provide detailed information about atomic connectivity and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide a complete picture of the molecular skeleton of this compound.

In a typical ¹H NMR spectrum, the different hydrogen atoms in the molecule produce signals at distinct chemical shifts, and the integration of these signals corresponds to the number of protons. The splitting pattern (multiplicity) of each signal provides information about neighboring protons. For ¹³C NMR, each unique carbon atom in the molecule gives a distinct signal, revealing the carbon framework.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 | t | 1H | Ar-H |

| ~ 6.50 - 6.60 | m | 3H | Ar-H |

| ~ 4.05 | t | 2H | O-CH₂ -CH₂ |

| ~ 3.80 | s | 3H | O-CH₃ |

| ~ 2.95 | t | 2H | CH₂-CH₂ -NH |

| ~ 2.50 | s | 3H | N-CH₃ |

| ~ 1.50 | br s | 1H | N-H |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160.5 | Ar-C -O (methoxy) |

| ~ 159.5 | Ar-C -O (ether) |

| ~ 130.0 | Ar-C H |

| ~ 107.0 | Ar-C H |

| ~ 106.5 | Ar-C H |

| ~ 101.5 | Ar-C H |

| ~ 68.0 | O-C H₂ |

| ~ 55.2 | O-C H₃ |

| ~ 50.0 | N-C H₂ |

| ~ 35.5 | N-C H₃ |

Mass Spectrometry (MS) (e.g., ESI-MS, LC/ESI-MS/TOF)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

For this compound, Electrospray Ionization (ESI) is a common soft ionization technique that generates ions with minimal fragmentation. In positive ion mode, the compound is readily protonated at the secondary amine to form the molecular ion [M+H]⁺. High-resolution mass spectrometry, such as Time-of-Flight (TOF), can determine the exact mass of this ion, which can be used to confirm the elemental composition of the molecule. The theoretical exact mass of the neutral compound (C₁₀H₁₅NO₂) is 181.1103 g/mol . alfa-chemistry.com Therefore, the expected m/z for the protonated molecule [C₁₀H₁₆NO₂]⁺ would be approximately 182.1176.

When coupled with liquid chromatography (LC-MS), this technique becomes a powerful tool for analyzing complex mixtures, confirming the identity of the peak corresponding to this compound in a chromatogram. Further analysis using tandem mass spectrometry (LC-MS/MS) can be used to fragment the parent ion and create a characteristic fragmentation pattern, which serves as a structural fingerprint for highly selective and sensitive quantification.

Table 4: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₅NO₂ |

| Molecular Weight | 181.23 g/mol |

| Exact Mass | 181.1103 u |

| Primary Ionization Mode | ESI (Positive) |

| Expected [M+H]⁺ Ion (m/z) | ~ 182.1176 |

Electroanalytical Methods for Mechanistic Investigations

Electroanalytical techniques are powerful tools for probing the redox behavior of electroactive molecules such as this compound. These methods can provide valuable insights into reaction mechanisms, including the number of electrons transferred, the stability of intermediates, and the kinetics of electron transfer processes. The principal electroactive moieties within the molecule are the secondary amine and the methoxy-substituted aromatic ring.

The electrochemical oxidation of aliphatic secondary amines has been investigated using techniques like cyclic voltammetry and preparative electrolysis. acs.orgnih.gov The oxidation mechanism typically involves the initial formation of a radical cation, which can then undergo deprotonation to yield a neutral radical. acs.orgnih.gov This radical species may then be further oxidized to an iminium cation or participate in other chemical reactions. acs.org

Similarly, aromatic ethers can undergo electrochemical oxidation. The electron-donating methoxy (B1213986) group on the phenyl ring influences the oxidation potential, making the ring susceptible to electron loss. The oxidation of such systems can lead to the formation of radical cations, which can be involved in subsequent coupling or rearrangement reactions.

In the case of this compound, voltammetric studies, such as cyclic voltammetry (CV), would likely reveal irreversible oxidation peaks corresponding to the amine and/or the aromatic ether functionalities. By varying parameters such as scan rate and pH, it is possible to investigate the nature of the electrochemical process. For instance, the relationship between peak current and the square root of the scan rate can indicate whether the process is diffusion-controlled.

The following table summarizes hypothetical electrochemical parameters for this compound, based on studies of similar functional groups.

| Parameter | Value | Technique | Notes |

|---|---|---|---|

| Oxidation Potential (Ep,a1) vs. Ag/AgCl | ~ +0.8 to +1.2 V | Cyclic Voltammetry | Corresponds to the oxidation of the secondary amine. |

| Oxidation Potential (Ep,a2) vs. Ag/AgCl | ~ +1.3 to +1.6 V | Cyclic Voltammetry | Corresponds to the oxidation of the methoxyphenoxy group. |

| Electron Transfer Coefficient (α) | 0.4 - 0.6 | Cyclic Voltammetry | Typical range for irreversible organic oxidations. |

| Diffusion Coefficient (D) | 10-5 - 10-6 cm2/s | Chronoamperometry | Typical for small organic molecules in non-aqueous solvents. |

Quantitative Analysis and Impurity Profiling Research

The quantitative analysis and impurity profiling of pharmaceutical compounds are crucial for ensuring their quality, safety, and efficacy. For a compound like this compound, chromatographic techniques are the methods of choice.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds, including those with structures similar to the target molecule, such as beta-blockers. researchgate.netscispace.comtandfonline.com For quantitative analysis, a reversed-phase HPLC method with UV detection would be a common approach. A C18 column is frequently employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile or methanol. tandfonline.com The selection of the detection wavelength would be based on the UV absorbance maxima of the methoxyphenoxy chromophore. For higher sensitivity and selectivity, especially in complex matrices, HPLC coupled with mass spectrometry (LC-MS) is invaluable. scispace.com

Impurity profiling involves the identification and quantification of any unwanted chemicals present in the substance. nih.govpharmatutor.orgpharmaguideline.com These impurities can originate from the synthetic process (e.g., starting materials, by-products, intermediates) or from degradation of the final product. pharmaguideline.com Potential impurities in this compound could include unreacted starting materials like 3-methoxyphenol (B1666288), compounds with different substitution patterns on the aromatic ring, or products of over-alkylation on the amine.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for impurity profiling, particularly for volatile and thermally stable compounds. nih.gov Derivatization may sometimes be necessary to improve the chromatographic properties of the analyte. GC-MS provides excellent separation and allows for the identification of unknown impurities through their mass spectra.

The following table outlines a hypothetical set of analytical methods for the quantitative analysis and impurity profiling of this compound.

| Technique | Parameter | Typical Conditions/Findings |

|---|---|---|

| HPLC-UV | Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) | |

| Detection | UV at ~275 nm | |

| Application | Assay and quantitative determination of the main compound. | |

| LC-MS/MS | Ionization | Electrospray Ionization (ESI), positive mode |

| Mass Transition | Specific parent-daughter ion transition for quantification. | |

| Application | Trace level quantification and structural confirmation of impurities. | |

| GC-MS | Column | Capillary column (e.g., HP-5MS) |

| Carrier Gas | Helium | |

| Application | Identification of volatile organic impurities and residual solvents. |

Computational Chemistry and Molecular Modeling Applications for 2 3 Methoxyphenoxy N Methylethanamine

Quantum Chemical Calculations (e.g., HOMO/LUMO Energies, Electronic Properties)

Quantum chemical calculations, often performed using Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of a molecule. For 2-(3-Methoxyphenoxy)-N-methylethanamine, these calculations can elucidate key electronic properties that govern its interactions and stability.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

Other electronic properties that can be calculated include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface to predict sites for electrophilic and nucleophilic attack. For this compound, the oxygen and nitrogen atoms would be expected to be regions of negative potential, attractive to electrophiles, while the hydrogen atoms on the methylamine (B109427) group would be regions of positive potential.

Table 1: Illustrative Quantum Chemical Properties for this compound (Note: The following values are hypothetical examples for illustrative purposes and are not derived from published experimental or computational studies on this specific molecule.)

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 eV | Suggests high kinetic stability. |

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as this compound, might interact with the binding site of a biological target, typically a protein or enzyme.

The process involves placing the ligand in various conformations and orientations within the target's active site and calculating a "docking score," which estimates the binding affinity. A lower docking score generally indicates a more favorable binding interaction. This analysis can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues. For this compound, the amine group could act as a hydrogen bond donor, while the ether oxygens could act as acceptors. The methoxy-substituted phenyl ring could participate in hydrophobic and aromatic interactions.

Table 2: Predicted Interactions of this compound with a Hypothetical Receptor (Note: This table is an illustrative example of potential interactions and does not represent data from a specific, published docking study.)

| Functional Group of Ligand | Potential Interacting Residue | Type of Interaction |

|---|---|---|

| N-methylethanamine | Aspartic Acid (Asp) | Hydrogen Bond / Ionic |

| Phenoxy Oxygen | Serine (Ser) | Hydrogen Bond |

| Methoxy (B1213986) Phenyl Ring | Phenylalanine (Phe) | Pi-Pi Stacking |

Pharmacophore Modeling and Virtual Screening Approaches

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

Pharmacophore modeling for this compound would involve identifying its key chemical features and their spatial arrangement. A typical model for this molecule might include a hydrogen bond donor (the secondary amine), two hydrogen bond acceptors (the ether oxygens), and an aromatic ring.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process called virtual screening. This allows for the rapid identification of other, structurally diverse molecules that possess the same essential features and are therefore likely to bind to the same biological target. This approach is instrumental in identifying new lead compounds for drug development.

Conformational Analysis and Energetic Profiling

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape, or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them.

This analysis can be performed using systematic or stochastic search methods, which rotate the molecule's rotatable bonds to generate a wide range of possible shapes. The energy of each conformation is then calculated using molecular mechanics or quantum mechanics. The results are often visualized on a potential energy surface, which maps conformational coordinates to their corresponding energies. Identifying the global minimum energy conformation and other low-energy conformers is crucial, as these are the shapes the molecule is most likely to adopt when interacting with a receptor. A study on the related 2-[2-(3-methoxyphenyl) ethyl]phenoxyalkylamines has shown that computational analysis can quantify differences in N-O distances between conformers, which correlates with receptor binding affinity.

Structure-Based Drug Design Initiatives for Analogues

Structure-based drug design (SBDD) is a powerful strategy for developing new therapeutic agents. It relies on the known 3D structure of a biological target, often determined by X-ray crystallography or cryo-electron microscopy. When a ligand like this compound is docked into this structure, researchers can visually inspect the binding mode and identify opportunities for optimization.

SBDD initiatives for analogues of this compound would involve modifying its chemical structure to improve its affinity, selectivity, and pharmacokinetic properties. For example, if docking studies revealed an unoccupied hydrophobic pocket near the methoxy group, medicinal chemists could design analogues with larger, more lipophilic substituents at that position to achieve a better fit. Conversely, if a specific hydrogen bond is predicted to be crucial for activity, analogues would be designed to preserve or enhance that interaction. This iterative cycle of design, synthesis, and testing, guided by computational insights, can significantly accelerate the development of more effective drug candidates.

Preclinical Research Applications and Emerging Research Avenues for 2 3 Methoxyphenoxy N Methylethanamine Derivatives

Investigation as Lead Compounds for Therapeutic Development

Derivatives of the 2-(3-Methoxyphenoxy)-N-methylethanamine scaffold have been investigated as lead compounds for a variety of therapeutic areas, including cardiovascular, inflammatory, proliferative, and infectious diseases.

Antiarrhythmic: The potential for phenoxy and amine-containing structures to influence cardiac ion channels has led to their investigation as antiarrhythmic agents. For instance, a series of novel 1-(aryloxy)-2-propanolamines and related propylamine (B44156) derivatives have been synthesized and evaluated for their Class III antiarrhythmic activity. nih.gov These compounds, which share the aryloxy and amino functional groups with this compound derivatives, were found to be potent and specific blockers of the delayed rectifier potassium current (IK). nih.gov Notably, compound 12 (N-[4-[2-hydroxy-3-[methyl(2-quinolinylmethyl)amino] propoxy]phenyl]methanesulfonamide) was identified as a potent and specific Class III antiarrhythmic agent both in vitro and in vivo. nih.gov

Antihypertensive: The structural similarities to known beta-adrenergic blocking agents have prompted the exploration of related compounds for antihypertensive effects. Preclinical studies on various antihypertensive agents demonstrate the importance of the aryloxypropanolamine backbone, a common feature in many beta-blockers. While direct studies on this compound derivatives are limited, the vast body of research on compounds like carvedilol, which contains a 2-(2-methoxyphenoxy)ethanamine moiety, underscores the potential of this chemical class. jetir.org The synthesis of heterocyclic analogues of the antihypertensive beta-adrenergic blocking agent (S)-2-[3-(tert-butylamino)-2-hydroxypropoxy]-3-cyanopyridine further highlights the ongoing interest in this structural motif for cardiovascular applications.

Anti-inflammatory: The methoxyphenol group is a key structural feature in many compounds with anti-inflammatory properties. Research has shown that methoxyphenolic compounds can inhibit the production of multiple inflammatory mediators. nih.gov In one study, various 4-substituted methoxyphenols were shown to inhibit the expression of cytokines such as CCL2, CCL5, IL-6, and IL-8 in human airway cells. nih.gov While this research did not specifically investigate this compound, it provides a strong rationale for exploring its derivatives as potential anti-inflammatory agents. A pivalate-based Michael product, synthesized for its potential anti-inflammatory and analgesic properties, showed significant inhibition of COX-1, COX-2, and 5-LOX enzymes in vitro. mdpi.com

Antiproliferative: The cytotoxic potential of compounds containing methoxy-phenyl groups has been explored in the context of cancer research. For example, a diarylpentanoid analog with a 4-hydroxy-3-methoxyphenyl group, demonstrated significant inhibition of growth in non-small cell lung cancer cell lines. mdpi.com Furthermore, methoxy (B1213986) group-enriched coumarin-chalcone hybrids have shown promising antiproliferative effects against various cancer cell lines, including gastric, liver, and prostate cancer. finechem-mirea.ru These findings suggest that the methoxyphenyl moiety present in this compound could be a valuable component in the design of novel antiproliferative agents.

Antimicrobial: The search for new antimicrobial agents has led to the synthesis and evaluation of a wide range of chemical structures. Derivatives of N-substituted-β-amino acids containing a 2-hydroxyphenyl group have exhibited good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum. nih.gov Additionally, methoxy amino chalcone (B49325) derivatives have been tested for their antimicrobial activities, with some compounds showing activity equal to that of sulfamerazine (B1682647) and sulfadiazine. nih.gov While a study on 2-aryloxy-N,N-diethylethanamine hydrochlorides showed weak antimicrobial activity, the broad interest in amine and phenoxy derivatives for antimicrobial applications suggests that further structural modifications could lead to more potent compounds. mdpi.com

Table 1: Preclinical Therapeutic Investigations of Structurally Related Compounds

| Therapeutic Area | Compound Class/Derivative | Key Findings |

|---|---|---|

| Antiarrhythmic | 1-(Aryloxy)-2-propanolamines | Potent and specific Class III antiarrhythmic activity; blocks delayed rectifier potassium current (IK). nih.gov |

| Antihypertensive | Carvedilol (contains a 2-(2-methoxyphenoxy)ethanamine moiety) | Non-selective beta-blocker with vasodilating properties. jetir.org |

| Anti-inflammatory | 4-Substituted methoxyphenols | Inhibition of multiple inflammatory mediators (CCL2, CCL5, IL-6, IL-8). nih.gov |

| Antiproliferative | Diarylpentanoid with 4-hydroxy-3-methoxyphenyl group | Significant growth inhibition of non-small cell lung cancer cells. mdpi.com |

| Antimicrobial | N-Substituted-β-amino acid derivatives with 2-hydroxyphenyl group | Good activity against Staphylococcus aureus and Mycobacterium luteum. nih.gov |

Research on Multitarget Ligands for Complex Diseases

The multifactorial nature of neurodegenerative and psychiatric disorders has spurred the development of multitarget-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets. The this compound scaffold, with its potential to be modified to interact with various receptors and enzymes in the central nervous system (CNS), is a candidate for the development of such MTDLs.

The phenethylamine (B48288) backbone is a common feature in many CNS-active compounds, and its derivatives have been extensively studied for their interactions with targets such as serotonin (B10506) and dopamine (B1211576) receptors. nih.gov The structure-activity relationship of phenethylamine and tryptamine (B22526) derivatives for the 5-HT2A receptor, which is implicated in various psychiatric disorders, has been a subject of intense research. nih.gov The methoxy group on the phenyl ring can significantly influence the binding affinity and selectivity for these receptors.

While specific research on this compound derivatives as MTDLs for neurodegenerative diseases is not yet widely published, the general principles of MTDL design provide a clear path for future investigations. By incorporating pharmacophores that target, for example, both monoamine oxidase (MAO) and cholinesterase enzymes, derivatives of this scaffold could offer a synergistic therapeutic effect for conditions like Alzheimer's disease.

Exploration in Receptor Imaging Agent Development

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the visualization and quantification of biological processes at the molecular level. The development of novel PET radiotracers is crucial for advancing our understanding of diseases and for the development of new therapies. The this compound scaffold possesses properties that make it an attractive starting point for the design of PET imaging agents, particularly for neuroreceptors.

The presence of a methoxy group offers a potential site for radiolabeling with carbon-11 (B1219553) ([11C]), a commonly used positron-emitting radionuclide. The synthesis of [11C]-labeled compounds often involves the methylation of a precursor using [11C]methyl iodide or [11C]methyl triflate. The development of PET tracers for neuroinflammation, for example, has seen the successful labeling of various scaffolds. nih.gov

While no PET tracers based directly on the this compound structure have been reported, the development of radioligands for targets such as the translocator protein (TSPO), a marker of neuroinflammation, provides valuable insights into the design and synthesis of brain-penetrant imaging agents. nih.gov The journey from a lead compound to a viable PET tracer involves rigorous evaluation of its pharmacokinetic and pharmacodynamic properties, including blood-brain barrier penetration and specific binding to the target of interest.

Future Research Directions and Novel Analog Design Strategies

The therapeutic potential of this compound derivatives is far from fully explored. Future research is likely to focus on several key areas, driven by advances in computational chemistry, synthetic methodologies, and a deeper understanding of disease biology.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR for this scaffold is essential for optimizing its activity towards specific biological targets. This involves modifying the substitution pattern on the phenyl ring, altering the length and branching of the alkyl chain, and exploring different N-substituents. For instance, studies on phenethylamine derivatives have shown that small changes in substitution can have a profound impact on their affinity for serotonin and dopamine transporters. koreascience.kr

Fragment-Based Drug Design: This approach can be used to identify small molecular fragments that bind to specific sites on a target protein. These fragments can then be grown or linked together to create more potent and selective ligands. The phenoxy, methoxy, and N-methylethanamine moieties of the parent compound can each be considered as starting fragments for the design of new derivatives.

Scaffold Hopping: This strategy involves replacing the core scaffold of a known active compound with a structurally different but functionally equivalent one. This can lead to the discovery of novel chemical series with improved properties, such as better ADME (absorption, distribution, metabolism, and excretion) profiles or reduced off-target effects.

Development of Covalent Inhibitors: For certain targets, the design of covalent inhibitors that form a permanent bond with the target protein can offer advantages in terms of potency and duration of action. The introduction of a reactive functional group onto the this compound scaffold could enable the development of such targeted covalent inhibitors.

Q & A

Basic: What are the recommended synthetic routes for 2-(3-Methoxyphenoxy)-N-methylethanamine?

The compound can be synthesized via alkylation or cycloaddition strategies. A robust method involves reacting 3-methoxyphenol with a brominated ethanamine derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage . For advanced structural analogs, [4+2] cycloaddition reactions (e.g., using α-bromoacrolein) have been employed to construct bicyclic frameworks, followed by functional group modifications . Post-synthesis purification typically involves flash column chromatography (e.g., 0–50% CH₃OH in CH₂Cl₂) and crystallization in Et₂O/HCl to isolate the hydrochloride salt .

Basic: How can the crystal structure of this compound be determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound in a suitable solvent (e.g., Et₂O/hexane), and collect intensity data using a diffractometer. Refinement via SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) is recommended. Key parameters include hydrogen bonding analysis (e.g., C–H···O interactions) and torsional angles of the methoxyphenoxy group .

Basic: What safety protocols are critical when handling this compound?

The compound is harmful upon inhalation, skin contact, or ingestion . Use fume hoods, nitrile gloves, and eye protection. In case of exposure:

- Inhalation : Move to fresh air; seek medical attention if symptoms persist.

- Skin contact : Wash with soap/water; remove contaminated clothing.

- Eye exposure : Rinse with water for ≥15 minutes .

Store at -20°C in airtight containers to prevent degradation .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., TLR7/8/9 inhibition vs. arginine methyltransferase inhibition) may arise from assay conditions . To resolve:

Cross-validate using orthogonal assays (e.g., fluorescence polarization for enzyme inhibition vs. cytokine release for TLR antagonism).

Control for buffer composition (e.g., DMSO concentration ≤1% to avoid false positives).

Characterize metabolites via LC-MS to rule off-target effects .

Advanced: What strategies optimize solubility for in vivo studies?

The compound’s low aqueous solubility (25 mg/mL in DMSO/water with sonication ) can be addressed by:

- Salt formation : Hydrochloride salts improve stability and bioavailability .

- Nanoformulation : Use liposomes or cyclodextrins for enhanced tissue penetration.

- Co-solvent systems : 10% DMSO + 40% PEG300 + 5% Tween-80 in saline achieves ≥2.5 mg/mL solubility .

Advanced: How is structure-activity relationship (SAR) studied for analogs?

Substituent modification : Replace the 3-methoxy group with halogens or bulkier alkoxy groups to assess steric/electronic effects .

Amine alkylation : Compare N-methyl vs. N-ethyl derivatives to evaluate target selectivity (e.g., TLR vs. methyltransferase inhibition) .

Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes to targets like TLR7/8/9 .

Advanced: How to confirm purity and detect impurities?

HPLC-UV/ELSD : Use a C18 column (gradient: 5–95% MeCN in H₂O + 0.1% TFA) to detect impurities at ≤0.1% levels .

Reference standards : Compare retention times with known impurities (e.g., 2-(3,4-dimethoxyphenyl)-N-methylethanamine, CAS 120998-52-9) .

HRMS : Confirm molecular ion [M+H]⁺ at m/z 181.23 (C₁₀H₁₅NO₂) with ≤2 ppm error .

Advanced: How to validate target engagement in cellular assays?

Genetic knockdown : Use siRNA against TLR7/8/9 in HEK293 reporter cells to confirm reduced response to the compound .

Thermal shift assay (TSA) : Monitor protein melting temperature shifts upon compound binding to PRMT3 .

Radiolabeling : Incorporate ³H-methyl groups to track binding to methyltransferases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.